![molecular formula C16H18N2O3 B2440016 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide CAS No. 1797871-51-2](/img/structure/B2440016.png)
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide
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Overview
Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with an anilide group . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The furan ring could be formed separately and then attached to the pyrrolidine ring. The methoxy group and the phenyl group could be added through substitution reactions .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This ring is not planar due to the sp3 hybridization of its atoms, which allows it to adopt a puckered conformation . The furan ring, on the other hand, is an aromatic ring and is planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrrolidine rings, as well as the methoxy and phenyl groups. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions . The pyrrolidine ring can participate in various reactions involving the nitrogen atom, such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amide and methoxy groups could influence its solubility in different solvents .Scientific Research Applications
- Pyrrolidine derivatives have been investigated for their antibacterial properties. Researchers have explored the influence of different substituents on the N’ position and the 4’-phenyl group, revealing structure-activity relationships (SAR) that impact antibacterial activity .
- Pyrazole-bearing compounds, which share structural similarities with pyrrolidine, have demonstrated potent antileishmanial effects. While not directly related, the pyrrolidine scaffold’s properties may contribute to similar biological activities .
- Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment, contains a pyrrolidine ring. Although not directly related to our compound, this highlights the importance of pyrrolidine-based structures in drug development .
Antibacterial Agents
Antileishmanial Activity
Tyrosine Kinase Inhibitors
Future Directions
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-8-9-18(11-14)13-6-4-12(5-7-13)17-16(19)15-3-2-10-21-15/h2-7,10,14H,8-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKLRDUFNYXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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